2,7,9,9-Tetramethyl-9,10-dihydroacridine
Overview
Description
2,7,9,9-Tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its electron-donating properties and potential for chemical modifications, making it a valuable component in various scientific applications .
Preparation Methods
2,7,9,9-Tetramethyl-9,10-dihydroacridine can be synthesized through various methods. One common synthetic route involves the one-pot C–H arylation procedure . This method allows for the functionalization of the acridine unit, particularly at the 2/7-positions, which has rarely been explored . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2,7,9,9-Tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, oxidation of this compound can lead to the formation of acridine derivatives with different functional groups. Substitution reactions, such as halogenation, can introduce halogen atoms into the acridine ring, resulting in new compounds with unique properties . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7,9,9-Tetramethyl-9,10-dihydroacridine has a wide range of scientific research applications. In chemistry, it is used as a donor unit for the construction of thermally activated delayed fluorescence (TADF) molecules . These molecules are essential in the development of highly efficient organic light-emitting diodes (OLEDs) for display and lighting applications . In biology and medicine, acridine derivatives are known for their potential as anticancer agents and DNA intercalators, which can inhibit the replication of cancer cells . Additionally, this compound is used in various industrial applications, including the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2,7,9,9-Tetramethyl-9,10-dihydroacridine involves its electron-donating properties, which make it an effective component in TADF molecules . These molecules exhibit delayed fluorescence due to the small energy gap between the singlet and triplet excited states . The compound’s ability to donate electrons facilitates the formation of excited states, leading to efficient light emission. In biological applications, acridine derivatives can intercalate into DNA, disrupting the replication process and inhibiting the growth of cancer cells .
Comparison with Similar Compounds
2,7,9,9-Tetramethyl-9,10-dihydroacridine can be compared with other acridine derivatives, such as 9,10-dihydroacridine and 2,7-dimethyl-9(10H)-acridinone . While these compounds share similar structural features, this compound is unique due to its specific functionalization at the 2/7-positions and its enhanced electron-donating properties . This uniqueness makes it particularly valuable in the development of TADF molecules and other advanced materials .
Properties
IUPAC Name |
2,7,9,9-tetramethyl-10H-acridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-11-5-7-15-13(9-11)17(3,4)14-10-12(2)6-8-16(14)18-15/h5-10,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZFWOSCKSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535288 | |
Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92638-85-2 | |
Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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